Kericembrenolide A
Overview
Description
Kericembrenolide A is a naturally occurring compound with the molecular formula C22H30O4. It is known for its unique structure, which includes multiple double bonds, a five-membered ring, and ester functionalities . This compound is primarily found in marine organisms and has been studied for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Kericembrenolide A involves multiple steps, including the formation of its core structure through cyclization reactions. The key steps typically include:
- Formation of the cyclotetradeca[b]furan-2(3H)-one core.
- Introduction of the methylene group and ester functionalities.
- Final steps involve purification and characterization to ensure the correct structure is obtained .
Industrial Production Methods: Industrial production of this compound is not widely established due to its complex structure and the challenges associated with its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Kericembrenolide A undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with palladium on carbon and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Chemistry: It serves as a model compound for studying complex organic reactions and synthesis techniques.
Biology: It is investigated for its potential role in chemical communication among marine organisms.
Medicine: Preliminary studies suggest potential anti-inflammatory and anti-cancer properties, although more research is needed to confirm these effects.
Industry: Its unique structure makes it a candidate for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of Kericembrenolide A involves its interaction with specific molecular targets. It is believed to modulate certain signaling pathways, potentially affecting cellular processes such as inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in the regulation of gene expression and enzyme activity .
Comparison with Similar Compounds
Kericembrenolide A can be compared with other similar compounds, such as:
Kericembrenolide B: Another compound with a similar core structure but different functional groups.
Cembrenolides: A class of compounds with similar cyclotetradeca[b]furan-2(3H)-one cores but varying side chains and functional groups.
Uniqueness: this compound is unique due to its specific combination of functional groups and its natural occurrence in marine organisms. This uniqueness contributes to its potential biological activities and applications .
Properties
IUPAC Name |
[(3aR,6Z,10Z,12S,14Z,15aS)-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-14-7-6-8-15(2)11-19(25-18(5)23)12-16(3)13-21-20(10-9-14)17(4)22(24)26-21/h7,11,13,19-21H,4,6,8-10,12H2,1-3,5H3/b14-7-,15-11-,16-13-/t19-,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGQFHSQSJTROZ-ZRGOFDNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CC(CC(=CC2C(CC1)C(=C)C(=O)O2)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CC/C(=C\[C@H](C/C(=C\[C@H]2[C@H](CC1)C(=C)C(=O)O2)/C)OC(=O)C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104992-94-1 | |
Record name | Kericembrenolide A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104992941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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